molecular formula C10H9BrN2O2 B597959 Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1222175-21-4

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

カタログ番号: B597959
CAS番号: 1222175-21-4
分子量: 269.098
InChIキー: BDFZWTJIAHZKMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a valuable chemical intermediate in medicinal chemistry for the synthesis of potent enzyme inhibitors. Its core application is in the development of human neutrophil elastase (HNE) inhibitors, which are investigated for treating chronic pulmonary inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis . Research indicates that the pyrrolo[2,3-b]pyridine scaffold is a privileged structure for HNE inhibition, and the bromine atom at the 5-position is strategically important as it is well-tolerated and interacts with a large pocket in the enzyme's active site, facilitating the formation of the Michaelis complex with the catalytic triad (Ser195-His57-Asp102) . Furthermore, this brominated derivative serves as a versatile synthetic building block for Suzuki cross-coupling and other metal-catalyzed reactions, allowing for the introduction of (hetero)aromatic systems at the 5-position to explore structure-activity relationships and optimize drug-like properties . Beyond HNE inhibition, the pyrrolo[2,3-b]pyridine core is also a key structural motif in the research and development of checkpoint kinase 1 (CHK1) inhibitors for cancer therapy . This product is intended for research purposes only in these and other exploratory areas.

特性

IUPAC Name

ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-4-6-3-7(11)5-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFZWTJIAHZKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CN=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677494
Record name Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222175-21-4
Record name Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Bromination of Pyrrolopyridine Core

Bromination typically employs N-bromosuccinimide (NBS) under radical-initiated conditions. For example, the precursor 1H-pyrrolo[2,3-b]pyridine is dissolved in a halogenated solvent (e.g., CCl₄) and treated with NBS at 60–80°C for 6–12 hours. The bromine atom selectively substitutes at the 5-position due to the electron-rich nature of the pyrrole ring.

Key Data:

ParameterValue
SolventCarbon tetrachloride
Temperature70°C
Reaction Time8 hours
Yield65–75%

Esterification of Carboxylic Acid Intermediate

The brominated intermediate 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is esterified using ethanol in the presence of H₂SO₄ as a catalyst. The reaction proceeds under reflux (78°C) for 4–6 hours.

Reaction Equation:
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid+EtOHH+Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate\text{5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}^+} \text{Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate}

Optimized Conditions:

  • Molar ratio (acid:ethanol): 1:5

  • Catalyst: 2% H₂SO₄ (v/v)

  • Yield: 80–85%

One-Pot Tandem Synthesis

Recent advances utilize tandem reactions to streamline synthesis. A representative method involves:

Cyclocondensation and Bromination

A mixture of 2-aminopyridine and ethyl acetoacetate undergoes cyclocondensation in acetic acid at 120°C for 3 hours, forming the pyrrolopyridine core. Subsequent in situ bromination with Br₂ in CH₃COOH at 40°C introduces the bromine atom.

Advantages:

  • Eliminates intermediate isolation

  • Total yield: 60–70%

Limitations:

  • Requires strict temperature control to avoid over-bromination.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Cross-Coupling

Aryl boronic acids coupled with brominated pyrrolopyridine esters via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). While primarily used for functionalization, this method can adapt to introduce bromine if boronic acid precursors are pre-brominated.

Typical Conditions:

CatalystSolvent SystemTemperatureYield
Pd(PPh₃)₄ (5 mol%)DME/H₂O (3:1)80°C70%

Industrial-Scale Production

Continuous Flow Reactor Synthesis

To address scalability, continuous flow systems optimize both bromination and esterification:

  • Bromination Step: NBS in CCl₄ at 70°C, residence time = 30 minutes.

  • Esterification Step: Ethanol/H₂SO₄ mixture at 78°C, residence time = 2 hours.

Benefits:

  • 95% conversion rate

  • Reduced waste generation

Analytical Characterization

Post-synthesis validation includes:

  • ¹H NMR (CDCl₃): δ 1.42 (t, 3H, CH₂CH₃), 4.40 (q, 2H, OCH₂), 7.25 (s, 1H, pyrrole-H).

  • HPLC Purity: ≥99% (C18 column, MeOH/H₂O = 70:30).

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Competing bromination at the 3-position is minimized by using Lewis acids (e.g., FeCl₃) to direct electrophilic attack.

Ester Hydrolysis Prevention

Anhydrous conditions during esterification (molecular sieves) prevent backward hydrolysis to the carboxylic acid .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations in Pyrrolo-Pyridine Scaffold

Bromine vs. Chlorine vs. Methoxy Substituents
  • Ethyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 1083181-28-5):

    • Replacing bromine with chlorine reduces molecular weight (MW 225.65 vs. 269.10) and alters reactivity. Chlorine’s lower leaving-group ability may limit utility in cross-coupling reactions compared to bromine .
    • Purity: 97–98% (similar to bromo analog) .
  • Reported synthesis yield: 85% (vs. 60–76% for bromo/chloro analogs) .
Positional Isomerism
  • Purity: 97% .

Heterocyclic Ring Modifications

Furo vs. Thieno Derivatives
  • Reported yield: 76% .
  • Ethyl 5-chloro-3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Thiophene-containing analogs exhibit distinct electronic properties due to sulfur’s electronegativity. Yield: 71% .

Ester Group Variations

  • No yield data reported .
  • Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 1420800-37-8): Pyrazole ring substitution modifies hydrogen-bonding capacity. Limited purity data available .

生物活性

Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 800401-70-1) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Molecular Weight : 269.10 g/mol
  • Purity : ≥99% in commercial preparations
  • Storage Conditions : Typically stored at room temperature or in a dry environment at 2-8°C.

Mechanisms of Biological Activity

This compound exhibits a range of biological activities primarily attributed to its structural features, which include a pyrrole ring and a bromine substituent.

Antimicrobial Activity

Recent studies have indicated that compounds with similar scaffolds exhibit significant antimicrobial properties. For example, derivatives of pyrrole have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The inclusion of halogen atoms like bromine enhances the lipophilicity and overall potency of these compounds.

Antiparasitic Activity

Research has demonstrated that certain pyrrole derivatives can exhibit potent antiparasitic effects. A study highlighted that modifications to the pyrrole structure can enhance activity against parasites, suggesting that this compound may also possess similar potential . The balance between lipophilicity and polarity is crucial for optimizing metabolic stability and solubility in biological systems.

Case Studies

  • Anticancer Properties :
    • A study on related pyrrole compounds revealed significant cytotoxic effects on cancer cell lines such as HeLa and HCT116, with IC₅₀ values indicating effective inhibition of cellular proliferation . The structural modifications within the pyrrole framework were linked to enhanced selectivity against cancer cells.
  • Enzyme Inhibition :
    • This compound has been investigated for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. Compounds based on similar structures have shown IC₅₀ values as low as 0.36 µM against CDK2, indicating strong inhibitory activity .

Data Tables

Biological Activity Tested Compound Activity Type MIC/IC₅₀ Values
AntibacterialPyrrole DerivativeBacterial Inhibition3.12 - 12.5 μg/mL
AnticancerEthyl Pyrrole DerivativeCytotoxicityIC₅₀ < 10 μM
Enzyme InhibitionSimilar Pyrrole DerivativesCDK InhibitionIC₅₀ = 0.36 µM

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. Key steps include:

  • Bromination : N-bromosuccinimide (NBS) is preferred over elemental bromine for controlled regioselectivity at the 5-position. Reactions are conducted in anhydrous DMF at 0–25°C for 6–12 hours .
  • Esterification : Ethanol with catalytic sulfuric acid (0.5–1.0 equiv.) under reflux (70–80°C, 4–6 hours) achieves >85% yield .
    Optimization Tip : Continuous flow reactors improve scalability and reproducibility in industrial settings .

Q. How can structural characterization of this compound be validated?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm bromine substitution (δ 7.8–8.2 ppm for aromatic protons) and ester functionality (δ 4.3–4.5 ppm for CH2_2CH3_3) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with typical R-factors < 5% for high-resolution data .
  • Mass spectrometry : ESI-MS (m/z 269.09 [M+H]+^+) verifies molecular weight .

Intermediate-Level Research Questions

Q. What substitution reactions are feasible at the 5-bromo position, and how do nucleophiles affect product diversity?

Methodological Answer: The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with:

  • Amines : Use K2_2CO3_3 in DMF (80°C, 12 hours) to yield amino derivatives (e.g., 5-amino-pyrrolopyridines) .
  • Thiols : NaH in THF facilitates thioether formation (e.g., 5-(methylthio)- derivatives) .
    Data Table :
NucleophileConditionsYield (%)Product Application
NH3_3DMF, 80°C75Kinase inhibitors
SHCH3_3THF, RT82Anticancer probes

Q. How does this compound participate in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Catalyst : Pd(PPh3_3)4_4 (5 mol%) with K2_2CO3_3 in dioxane/H2_2O (3:1) at 90°C for 24 hours .
  • Scope : Couples with aryl/heteroaryl boronic acids to generate biaryl derivatives (e.g., 5-(4-pyridyl)-pyrrolopyridines) for drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., IC50_{50}50​ variability)?

Methodological Answer: Discrepancies arise from:

  • Assay conditions : Variations in cell lines (e.g., HCT-116 vs. MCF-7) or incubation times (24 vs. 48 hours) .
  • Purity : HPLC purity ≥99% (C18 column, MeCN/H2_2O gradient) ensures reliable activity data .
    Case Study : Derivatives with methyl vs. ethyl esters show 10-fold differences in FGFR inhibition due to steric effects .

Q. What computational strategies predict binding modes of this compound with kinase targets?

Methodological Answer:

  • Docking : AutoDock Vina models interactions with FGFR1 (PDB: 3RHK). Key residues: Asp641 (hydrogen bonding) and Phe642 (π-π stacking) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes (50 ns trajectories, RMSD < 2.0 Å) .

Data Contradiction Analysis

Q. Why do some studies report high antiparasitic activity while others show negligible effects?

Methodological Answer:

  • Structural analogs : Methyl 5-bromo-pyrrolopyridine-2-carboxylate (MIC = 3.12 μg/mL) vs. ethyl ester (MIC > 25 μg/mL) highlights ester group impact on lipophilicity .
  • Parasite strains : Plasmodium falciparum (IC50_{50} = 0.8 μM) vs. Leishmania donovani (IC50_{50} > 10 μM) due to differential membrane permeability .

Q. What purification techniques maximize yield and purity post-synthesis?

  • Column chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (1:3) .
  • Recrystallization : Ethanol/water (7:3) yields >95% pure crystals .

Q. How to mitigate decomposition during storage?

  • Conditions : Store at 2–8°C in amber vials under argon. Avoid prolonged exposure to light/moisture .
  • Stability assay : HPLC monitoring over 6 months shows <2% degradation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。